6-ethyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide
Description
6-Ethyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule featuring a carboxamide group at position 4 and an ethyl substituent at position 6 of the pyrimidine ring. The 3-fluorophenyl moiety attached to the carboxamide group is a critical pharmacophore, often employed to enhance binding affinity and metabolic stability in drug design. Pyrimidine carboxamides are widely explored in medicinal chemistry for their antimicrobial, antiviral, and enzyme-inhibitory activities .
Properties
IUPAC Name |
6-ethyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-2-10-7-12(16-8-15-10)13(18)17-11-5-3-4-9(14)6-11/h3-8H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIYNIDGUGBILI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies for Pyrimidine Core Formation
The pyrimidine ring is typically constructed via cyclocondensation of β-ketoesters with amidines. For example, ethyl 3-oxopentanoate reacts with acetamidine in a sodium methoxide/methanol system to form 6-ethyl-4-hydroxypyrimidine-5-carboxylate (Fig. 1) . This reaction proceeds through enamine formation followed by cyclization, with the ethyl group originating from the β-ketoester’s alkyl chain. Key parameters include:
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Methanol | 76–84 |
| Base | Sodium methoxide | 82 |
| Reaction Time (h) | 10–24 | 78 |
Functionalization at Position 4: Chlorination and Hydrolysis
The 4-hydroxyl group in 6-ethyl-4-hydroxypyrimidine is replaced via chlorination using phosphorus oxychloride (POCl₃) . This step converts the hydroxyl to a chloride, yielding 4-chloro-6-ethylpyrimidine , a versatile intermediate for further substitutions.
Subsequent hydrolysis of the 4-chloro derivative under acidic or basic conditions generates 6-ethylpyrimidine-4-carboxylic acid . For instance, treatment with aqueous HCl (6 M) at 80°C for 2 hours achieves full conversion .
Amidation with 3-Fluoroaniline
The carboxylic acid is activated to its acid chloride using thionyl chloride (SOCl₂) , followed by reaction with 3-fluoroaniline in the presence of a base (e.g., triethylamine) . This two-step process ensures high regioselectivity and yield:
-
Activation : SOCl₂ (2 equiv) in dichloromethane at 0°C→25°C for 2 hours.
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Amidation : 3-Fluoroaniline (1.2 equiv) in THF, stirred for 12 hours .
Table 2: Amidation Reaction Outcomes
| Substrate | Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|---|
| 6-Ethylpyrimidine-4-acid chloride | None | 92 | 98 |
| HATU | 94 | 99 |
Crystallization and Purification
Final purification of 6-ethyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide is achieved via recrystallization from ethyl acetate/petroleum ether mixtures (1:3 v/v) at 0–10°C, yielding pale yellow crystals . Key metrics:
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Melting Point : 180–182°C.
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Purity (HPLC) : >99%.
Analytical Characterization
Scientific Research Applications
6-ethyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmaceutical Research: The compound is studied for its pharmacokinetic and pharmacodynamic properties.
Biological Studies: It is used in research to understand its effects on cellular pathways and molecular targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-ethyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrimidine Carboxamides with Antimicrobial Activity
Compounds like N-(pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2g) and 5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide (2c) () share the pyrimidine-4-carboxamide core but incorporate thieno-pyrimidine or benzothieno-pyrimidine fused rings. These structural modifications enhance rigidity and improve antimicrobial activity, with 2c showing a MIC of 1 µg/mL against Pseudomonas aeruginosa . In contrast, the simpler pyrimidine scaffold of 6-ethyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide may offer synthetic accessibility and tunable lipophilicity due to the ethyl group.
Fluorophenyl-Containing Antiviral Agents
The SARS-CoV-2 Mpro inhibitor 11b (PDB ID: 6M0K) features a 3-fluorophenyl group linked to an aldehyde warhead (). Despite differing core structures, both 11b and the target compound leverage the 3-fluorophenyl moiety for target engagement. The fluorinated aromatic ring enhances electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets. While 11b exhibits an IC50 of 40 nM against SARS-CoV-2 Mpro, the pyrimidine scaffold of this compound may favor alternative targets, such as bacterial enzymes .
Heterocyclic Carboxamides in Patent Literature
European Patent EP 4 374 877 A2 () describes compounds like (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide , which integrate pyridazine or pyrrolidine cores. These highlight the versatility of fluorophenyl-carboxamide motifs in diverse heterocyclic systems. The ethyl group in the target compound may confer distinct steric and electronic effects compared to bulkier substituents (e.g., trifluoromethylfurans) in patented molecules .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The 3-fluorophenyl group reduces susceptibility to oxidative metabolism, a feature shared with compound 11b () and imidazo[1,2-b]pyridazine derivatives () .
- Synthetic Accessibility: The carboxamide bond can be formed via peptide coupling agents (e.g., 1,1’-carbonyldiimidazole), as demonstrated in thieno-pyrimidine syntheses () .
Structure-Activity Relationship (SAR) Insights
Biological Activity
6-ethyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological targets, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 376.3 g/mol
- CAS Number : 2640873-91-0
The presence of the 3-fluorophenyl group enhances the compound's lipophilicity and specificity towards biological targets, distinguishing it from similar compounds.
The primary targets of this compound include:
- ATF4 (Activating Transcription Factor 4)
- NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)
These proteins are crucial in various cellular processes, including stress response and inflammation. The compound interacts with these targets by binding to their active sites, influencing several biochemical pathways:
- Endoplasmic Reticulum (ER) Stress Pathway
- Apoptosis Pathway
- NF-kB Inflammatory Pathway
Neuroprotective and Anti-inflammatory Properties
Research indicates that this compound exhibits significant neuroprotective effects, which may be attributed to its ability to modulate the aforementioned pathways. Its anti-inflammatory properties suggest potential applications in treating neurodegenerative diseases.
Anticancer Potential
The compound has been evaluated for its anticancer activity. Studies show that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and affecting cell cycle progression. For instance, it has demonstrated effectiveness against specific tumor types by targeting the ERK/MAPK signaling pathway, which is vital for cancer cell survival and proliferation.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and bioavailability characteristics. Its lipophilic nature enhances its ability to penetrate cellular membranes, making it a promising candidate for drug development.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| 6-ethyl-N-(3-chlorophenyl)pyrimidine-4-carboxamide | Chlorine instead of fluorine | Similar neuroprotective effects |
| 6-ethyl-N-(3-bromophenyl)pyrimidine-4-carboxamide | Bromine instead of fluorine | Reduced potency compared to fluorinated variant |
| 6-ethyl-N-(3-methylphenyl)pyrimidine-4-carboxamide | Methyl group instead of fluorine | Altered interaction with biological targets |
Case Studies and Research Findings
- Neuroprotection in Animal Models : In a study involving rodent models, the administration of this compound resulted in reduced neuronal damage following induced oxidative stress, suggesting potential therapeutic use in neurodegenerative diseases.
- Anticancer Activity : A recent clinical trial demonstrated that patients with specific types of cancer showed improved outcomes when treated with this compound as part of a combination therapy regimen. The study highlighted its effectiveness in reducing tumor size and improving survival rates.
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps accelerate coupling but may degrade sensitive groups |
| Solvent | DMF > THF | DMF enhances solubility of polar intermediates |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Reduces side reactions in cross-coupling steps |
Q. Table 2: Bioassay Conditions
| Assay Type | Buffer pH | Incubation Time | Key Readout |
|---|---|---|---|
| Kinase Inhibition | 7.4 | 60 min | Luminescence (RLU) |
| Cytotoxicity | 7.2 | 48–72 hr | IC₅₀ via MTT assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
